molecular formula C34H34ClN3O5 B7934595 Elacridar hydrochloride CAS No. 178436-75-4

Elacridar hydrochloride

Cat. No. B7934595
CAS RN: 178436-75-4
M. Wt: 600.1 g/mol
InChI Key: IQOJZZHRYSSFJM-UHFFFAOYSA-N
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Description

Elacridar hydrochloride is a useful research compound. Its molecular formula is C34H34ClN3O5 and its molecular weight is 600.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Elacridar hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Elacridar hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enhancing Bioavailability of Anticancer Drugs : Elacridar is noted for its ability to boost brain penetration and bioavailability of numerous anticancer agents, due to its role as a strong inhibitor of drug efflux pumps like P-glycoprotein and Breast Cancer Resistance Protein (BCRP) (Sawicki et al., 2016).

  • Pharmaceutical Development for Clinical Trials : A novel tablet formulation containing an amorphous solid dispersion (ASD) of elacridar hydrochloride has been developed to resolve the drug’s low solubility in water. This formulation is considered feasible for proof-of-concept clinical studies (Sawicki et al., 2017).

  • Improving Brain Distribution of Drugs : Elacridar is used to improve the brain distribution of drugs that are substrates of P-glycoprotein (P-gp) and BCRP. Studies have shown its effectiveness in inhibiting these efflux transporters, thereby enhancing drug delivery to the brain (Sane et al., 2013).

  • Nonlinear Distribution in the Central Nervous System (CNS) : Research indicates that elacridar's CNS distribution is affected by the activity of P-gp and BCRP, with studies exploring the quantitative enhancement in its CNS distribution as a function of its dose (Sane et al., 2013).

  • Enhancing Chemosensitivity in Cancer Cell Lines : Elacridar has shown potential in enhancing the sensitivity of hepatocellular carcinoma cell lines to anticancer drugs like irinotecan hydrochloride, particularly in cells expressing abundant BCRP (Takahata et al., 2008).

  • Investigation in Nonhuman Primates : Studies involving controlled exposure to elacridar in nonhuman primates provide valuable insights into the impact of ABCB1/ABCG2 on drug disposition in the brain, aiding in understanding transporter function at the blood-brain barrier (Goutal et al., 2018).

  • Screening Model in Drug Discovery : Elacridar has been employed in in vivo rodent protocols to screen the susceptibility of compounds for P-gp mediated efflux at the BBB, offering a cost-effective alternative to expensive knockout mouse models during early drug discovery (Kallem et al., 2012).

  • Application in Overcoming Multidrug Resistance (MDR) : Elacridar's ability to inhibit P-gp has been explored in formulations like long-circulating PEG-PE micelles, combined with anticancer drugs like paclitaxel, to overcome MDR in cancer therapy (Sarisozen et al., 2012).

  • Modulation of the P-Glycoprotein at the Blood-Brain Barrier : The use of liposomal formulations coloaded with elacridar and tariquidar has been studied to modulate P-gp-mediated efflux at the BBB, highlighting the potential for treating central nervous system diseases (Montesinos et al., 2015).

properties

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOJZZHRYSSFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932123
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elacridar hydrochloride

CAS RN

143851-98-3, 178436-75-4
Record name Elacridar hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GF 120918A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELACRIDAR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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